Prostaglandin D2-1-glyceryl ester
Overview
Description
Prostaglandin D2-1-glyceryl ester (PGD2-G) is a derivative of prostaglandin D2 (PGD2), which is a product of the cyclooxygenase pathway and acts on specific prostaglandin receptors. PGD2-G is formed when PGD2 is esterified with glycerol. This compound is part of a broader class of molecules that includes prostaglandin glyceryl esters (PG-Gs), which are generated through the action of cyclooxygenase-2 (COX-2) on endocannabinoids like 2-arachidonylglycerol (2-AG) .
Synthesis Analysis
The synthesis of prostaglandin glyceryl esters, including PGD2-G, involves the oxygenation of 2-AG by COX-2. This process yields a variety of PG-Gs, with PGD2-G being one of the major products. The synthesis of related compounds, such as prostaglandin E2 glyceryl ester (PGE2-G), has been achieved using stereoselective Wittig and Horner-Wadsworth-Emmons reactions to install the head and tail moieties of the PGE2 skeleton, followed by Mitsunobu azidation and peptide coupling .
Molecular Structure Analysis
The molecular structure of PGD2-G consists of the prostaglandin D2 moiety linked to a glycerol backbone. The specific structural determinants for the activity of PGD2-G and related glyceryl esters have been investigated, revealing that the glycerol moiety is essential for eliciting a biological response, such as calcium mobilization in cells. The type of linkage (ester, amide, or thioester) between the prostaglandin and the glycerol moiety also affects the biological activity, with amide or ester linkages being preferable .
Chemical Reactions Analysis
Prostaglandin glyceryl esters, including PGD2-G, are involved in novel signaling pathways that are independent of their hydrolysis products, PGD2 and other prostaglandins. The chemical reactions they undergo include binding and activating G protein-coupled receptors, leading to intracellular calcium increases. The positioning of hydroxyl groups in the glycerol moiety and the type of linker do not significantly alter the EC50 values for calcium response, indicating a degree of structural tolerance in the receptor interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of PGD2-G and related glyceryl esters are influenced by their molecular structure. The presence of the glycerol moiety and the type of linkage to the prostaglandin part of the molecule are crucial for their biological activity. These properties determine their solubility, stability, and interaction with cellular receptors. The exact physical properties, such as melting point, solubility in various solvents, and stability under different conditions, are not detailed in the provided papers and would require further investigation .
Scientific Research Applications
Pharmacology and Receptor Activity
- Prostaglandin glyceryl esters (PG-Gs) like Prostaglandin D2-1-glyceryl ester are biosynthesized from endocannabinoids and have unique pharmacological properties. They are distinct from traditional prostanoid receptors, suggesting novel receptor activities and pharmacological potentials (Woodward et al., 2007).
Ocular Health
- In studies related to ocular health, Prostaglandin E2-Glyceryl Ester, a compound similar to Prostaglandin D2-1-glyceryl ester, has shown potential in lowering intraocular pressure, suggesting its relevance in conditions like glaucoma (Woodward, Poloso, & Wang, 2016).
Metabolism and Systemic Effects
- The metabolism of prostaglandin glycerol esters like Prostaglandin D2-1-glyceryl ester in biological systems is a critical aspect of their function, influencing their stability and systemic actions. Understanding their metabolic pathways is key to harnessing their therapeutic potential (Kozak et al., 2001).
Cellular Signaling
- Prostaglandin D2-1-glyceryl ester can have a significant impact on cellular signaling pathways. For example, the glyceryl ester of Prostaglandin E2, a similar compound, activates specific signal transduction pathways in cells, indicating the potential for PG-Gs to modulate cellular responses in various tissues (Nirodi et al., 2004).
Therapeutic Potential
- The pharmacological characteristics of prostaglandin glyceryl esters, including Prostaglandin D2-1-glyceryl ester, suggest their potential as therapeutic agents in various conditions, particularly in managing inflammation and related disorders (Woodward et al., 2008).
Allergic Responses
- Prostaglandin D2 and its derivatives are involved in allergic responses, indicating the potential of targeting these pathways in treating allergic disorders. Understanding the role of Prostaglandin D2-1-glyceryl ester in these processes could lead to new therapeutic approaches (Daham et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSHXGOINMVSGP-LJAYCTNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin D2-1-glyceryl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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